1-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(thiophen-2-yl)urea
CAS No.: 1049258-74-3
Cat. No.: VC11930608
Molecular Formula: C15H14N4O3S
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049258-74-3 |
|---|---|
| Molecular Formula | C15H14N4O3S |
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | 1-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3-thiophen-2-ylurea |
| Standard InChI | InChI=1S/C15H14N4O3S/c20-14-6-5-11(12-3-1-9-22-12)18-19(14)8-7-16-15(21)17-13-4-2-10-23-13/h1-6,9-10H,7-8H2,(H2,16,17,21) |
| Standard InChI Key | HXKHFOUKNZCXFD-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=CS3 |
| Canonical SMILES | C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=CS3 |
Introduction
The compound 1-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(thiophen-2-yl)urea is a synthetic organic molecule that incorporates multiple heterocyclic moieties. It is structurally characterized by:
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A furan ring, contributing to aromaticity and potential biological activity.
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A pyridazinone core, which is a six-membered ring containing nitrogen atoms and a ketone group.
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A thiophene ring, another aromatic heterocycle known for its electronic properties.
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A urea functional group, which often enhances hydrogen bonding and biological interaction.
This compound is of interest in medicinal chemistry due to its potential pharmacological activities stemming from its heterocyclic framework.
Structural and Molecular Features
| Property | Details |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 318.35 g/mol |
| Functional Groups | Furan, Pyridazinone, Thiophene, Urea |
| Key Bonds | C-N (urea linkage), C=O (ketone), aromatic C-C bonds |
| Predicted Solubility | Moderate in polar solvents like DMSO or ethanol due to urea and ketone groups |
The compound’s design allows for hydrogen bonding, π-stacking interactions, and hydrophobic contacts, which are critical for biological activity.
Synthesis Pathway
The synthesis of this compound likely involves:
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Formation of the pyridazinone core: This can be achieved via cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.
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Functionalization with furan and thiophene rings: These groups can be introduced through nucleophilic substitution or palladium-catalyzed coupling reactions.
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Urea linkage formation: The final step typically involves reacting an amine group with an isocyanate or carbamoyl chloride.
This multistep synthesis ensures the precise assembly of the heterocyclic scaffold.
Potential Biological Activities
Heterocyclic compounds like this one are known for their diverse pharmacological properties. Based on its structure, the compound may exhibit:
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Antimicrobial Activity: The furan and thiophene rings are common in antimicrobial agents due to their ability to disrupt microbial membranes or enzymes.
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Anti-inflammatory Properties: The pyridazinone core is often associated with COX enzyme inhibition.
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Enzyme Inhibition: Urea derivatives frequently act as enzyme inhibitors by mimicking transition states in enzymatic reactions.
Further studies are required to confirm these activities through in vitro and in vivo assays.
Analytical Characterization
To confirm the structure and purity of the compound, the following techniques are commonly employed:
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NMR Spectroscopy (¹H and ¹³C): To identify chemical shifts corresponding to the aromatic rings, urea group, and ketone.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared Spectroscopy (IR): To detect characteristic functional group vibrations (e.g., C=O stretch around 1700 cm).
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Elemental Analysis: To verify the compound's empirical formula.
Research Findings from Related Compounds
Several studies have highlighted the significance of similar heterocyclic compounds:
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Pyridazinones have been explored as anti-inflammatory agents due to their ability to inhibit prostaglandin synthesis .
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Thiophene derivatives have shown antifungal activity against plant pathogens .
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Urea-containing compounds have demonstrated urease inhibitory activity, making them candidates for treating infections caused by urease-producing bacteria .
Applications and Future Directions
The compound’s heterocyclic nature makes it a promising candidate for:
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Drug Development: As a lead molecule for anti-inflammatory or antimicrobial agents.
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Material Science: Its aromatic rings may contribute to electronic applications like organic semiconductors.
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Catalysis: Pyridazinone-based compounds are sometimes used as ligands in catalytic systems.
Future research should focus on:
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High-throughput screening for biological activity.
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Structural optimization to enhance efficacy and reduce toxicity.
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Computational studies to predict binding modes with biological targets.
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